molecular formula C30H32O15 B14897715 6'-O-Galloyl paeoniflorin

6'-O-Galloyl paeoniflorin

Cat. No.: B14897715
M. Wt: 632.6 g/mol
InChI Key: KLFIUQCKSSAFFU-YTEYSKRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Galloylpaeoniflorin can be synthesized through the extraction of paeoniflorin from peony roots, followed by acylation with gallic acid. The process involves the following steps :

    Extraction: The dry roots of Paeonia are ground into coarse powder and extracted with alcohol reflux to obtain an equivalent extract.

    Isolation: The extract is then subjected to ethyl acetate extraction to isolate the galloylpaeoniflorin crude product.

    Purification: The crude product is further purified using chromatographic techniques to obtain pure galloylpaeoniflorin.

Industrial Production Methods

Industrial production of galloylpaeoniflorin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Galloylpaeoniflorin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of galloylpaeoniflorin, such as galloyl alcohols, quinones, and substituted galloyl derivatives .

Comparison with Similar Compounds

Galloylpaeoniflorin is unique among acylated monoterpene glucosides due to its specific galloyl moiety. Similar compounds include:

Galloylpaeoniflorin’s unique structure and specific biological activities make it a valuable compound for various scientific and medical applications.

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26?,27+,28+,29-,30+/m1/s1

InChI Key

KLFIUQCKSSAFFU-YTEYSKRWSA-N

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Origin of Product

United States

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